This compound can be classified as a bioactive peptide due to its involvement in biological signaling and potential therapeutic applications. It falls under the category of neuropeptides and hormonal peptides, which are known to influence physiological functions such as mood regulation, pain perception, and metabolic processes.
The synthesis of H-Ser-Glu-Val-Lys-Met-Asp-Ala-Glu-Phe-Arg-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid support.
The molecular structure of H-Ser-Glu-Val-Lys-Met-Asp-Ala-Glu-Phe-Arg-OH can be represented by its sequence and spatial arrangement of atoms. The structure exhibits various functional groups characteristic of the amino acids it comprises:
H-Ser-Glu-Val-Lys-Met-Asp-Ala-Glu-Phe-Arg-OH can participate in several chemical reactions:
The mechanism of action for H-Ser-Glu-Val-Lys-Met-Asp-Ala-Glu-Phe-Arg-OH is primarily related to its interactions with specific receptors in biological systems.
H-Ser-Glu-Val-Lys-Met-Asp-Ala-Glu-Phe-Arg-OH has several potential applications in scientific research and medicine:
The decapeptide H-Ser-Glu-Val-Lys-Met-Asp-Ala-Glu-Phe-Arg-OH (corresponding to APP residues 667-676) constitutes the exact β-secretase cleavage site in amyloid precursor protein (APP), where BACE1 hydrolyzes the Met672↓Asp673 peptide bond to generate the N-terminus of amyloid-β (Aβ) peptides [3] [7]. BACE1, an aspartyl protease with a catalytic dyad (Asp32/Asp228), recognizes this sequence through a combination of electrostatic complementarity, hydrophobic interactions, and specific hydrogen bonding:
Structural studies reveal that this peptide adopts a flexible polyproline II (PPII) helix conformation in aqueous environments, facilitating optimal docking into BACE1's extended substrate groove [3]. Mutations disrupting this conformation (e.g., D-Asp substitution at P1') reduce cleavage efficiency by >50%, underscoring the necessity of precise backbone geometry for enzymatic recognition [3].
Table 1: Key Binding Interactions Between APP₆₆₇₋₆₇₆ and BACE1
Peptide Residue | BACE1 Subsite | Interaction Type | Functional Consequence |
---|---|---|---|
Met672 (P1) | S1 | Hydrophobic anchoring | Positions scissile bond for catalysis |
Asp673 (P1') | S1' | H-bond with Arg235 | Stabilizes tetrahedral transition state |
Glu668 | S3 | Salt bridge with Arg307 | Enhances substrate affinity |
Lys669 | S2 | Electrostatic with Asp228 | Facilitates conformational alignment |
Phe674 | S2' | π-stacking with Tyr198 | Contributes to binding energy |
The APP₆₆₇₋₆₇₆ peptide exhibits solvent-dependent conformational plasticity, which directly modulates its susceptibility to BACE1 cleavage [3]:
Spectroscopic analyses (VCD, ECD) confirm that the Met-Asp motif acts as a conformational switch:
Table 2: Conformational States of APP₆₆₇₋₆₇₆ Under Different Solvent Conditions
Solvent | Dominant Conformation | % Population | BACE1 Cleavage Rate (nmol/min/µg) |
---|---|---|---|
Water (pH 7.4) | PPII helix | 65% | 3.8 ± 0.2 |
TFE/H₂O (50%) | α-helix | 45% | 1.1 ± 0.3 |
DMSO | PPII helix | 85% | 4.5 ± 0.3 |
pH 4.0 buffer | Disordered | 90% | 4.2 ± 0.4 |
Asp673 (P1' position) is a critical determinant of BACE1 specificity, as demonstrated by mutational studies:
Notably, age-dependent racemization of Asp673 to D-isoforms in vivo may contribute to reduced Aβ clearance in Alzheimer's patients, as evidenced by elevated D-Asp levels in amyloid plaques [3]. Enzymatic assays using fluorogenic substrates (Mca-SEVNLDAEFRK(Dnp)-RR-NH₂) confirm that BACE1 exhibits absolute stereospecificity for L-Asp at P1' [7].
The Swedish mutant (KM670/671NL) APP fragment (H-Ser-Glu-Val-Asn-Leu-Asp-Ala-Glu-Phe-Arg-OH) exhibits profoundly altered kinetics relative to wild-type:
Table 3: Kinetic Parameters of BACE1 for Wild-Type vs. Swedish Mutant Substrates
Parameter | Wild-Type (SEVKM↓DAEFR) | Swedish Mutant (SEVNL↓DAEFR) | Fold Change |
---|---|---|---|
KM (µM) | 12.0 ± 1.5 | 1.2 ± 0.3 | 10× ↓ |
kcat (s⁻¹) | 0.96 ± 0.08 | 5.88 ± 0.12 | 6× ↑ |
kcat/KM (µM⁻¹s⁻¹) | 0.08 ± 0.01 | 4.90 ± 0.15 | 60× ↑ |
Vmax (pmol/min/µg) | 4.7 ± 0.4 | 38.2 ± 1.2 | 8× ↑ |
Mechanistically, the Asn-Leu dipeptide in the Swedish mutant:
This kinetic advantage explains the pathogenic Aβ overproduction in Swedish mutation carriers and validates APP₆₆₇₋₆₇₆ as a critical template for designing BACE1 inhibitors [4] [7].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1